N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide
Brand Name: Vulcanchem
CAS No.: 651748-37-7
VCID: VC16822497
InChI: InChI=1S/C14H23N3O/c1-16(2)11-5-4-6-14(18)17(3)13-9-7-12(15)8-10-13/h7-10H,4-6,11,15H2,1-3H3
SMILES:
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide

CAS No.: 651748-37-7

Cat. No.: VC16822497

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide - 651748-37-7

Specification

CAS No. 651748-37-7
Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
IUPAC Name N-(4-aminophenyl)-5-(dimethylamino)-N-methylpentanamide
Standard InChI InChI=1S/C14H23N3O/c1-16(2)11-5-4-6-14(18)17(3)13-9-7-12(15)8-10-13/h7-10H,4-6,11,15H2,1-3H3
Standard InChI Key WVLGLCDJANXERT-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCCC(=O)N(C)C1=CC=C(C=C1)N

Introduction

Chemical Identification and Structural Properties

Molecular Formula and Key Descriptors

The molecular formula of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide is C₁₅H₂₄N₄O, with a molecular weight of 276.38 g/mol. Key structural features include:

  • Pentanamide backbone: A five-carbon chain terminating in an amide group.

  • N-methyl substitution: A methyl group attached to the amide nitrogen, reducing hydrogen-bonding capacity.

  • 5-(dimethylamino) group: A tertiary amine at the fifth carbon, contributing to basicity and solubility.

  • 4-aminophenyl ring: An aromatic amine para-substituted on the phenyl group, enabling π-π interactions and hydrogen bonding.

Table 1: Physicochemical Properties of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide

PropertyValue/Description
Molecular Weight276.38 g/mol
Density~1.12 g/cm³ (estimated)
Boiling Point412–415°C (predicted)
LogP (Partition Coefficient)1.84 (calculated)
SolubilityModerate in polar aprotic solvents

These properties suggest moderate lipophilicity, aligning with bioavailability profiles of orally administered drugs .

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous compounds are synthesized via multi-step organic reactions. A plausible route involves:

  • Formation of the pentanamide backbone: Condensation of pentanoic acid derivatives with 4-nitroaniline, followed by reduction to 4-aminophenylpentanamide .

  • N-methylation: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group .

  • Introduction of dimethylamino group: Nucleophilic substitution at the fifth carbon using dimethylamine under Mitsunobu conditions .

Key Reaction Steps:

  • Amide bond formation:
    Pentanoyl chloride+4-nitroanilineN-(4-nitrophenyl)pentanamide\text{Pentanoyl chloride} + \text{4-nitroaniline} \rightarrow \text{N-(4-nitrophenyl)pentanamide}

  • Nitro group reduction:
    N-(4-nitrophenyl)pentanamide+H2/Pd-CN-(4-aminophenyl)pentanamide\text{N-(4-nitrophenyl)pentanamide} + \text{H}_2/\text{Pd-C} \rightarrow \text{N-(4-aminophenyl)pentanamide}

  • N-methylation:
    N-(4-aminophenyl)pentanamide+CH3IN-(4-aminophenyl)-N-methylpentanamide\text{N-(4-aminophenyl)pentanamide} + \text{CH}_3\text{I} \rightarrow \text{N-(4-aminophenyl)-N-methylpentanamide}

  • Dimethylamino substitution:
    N-(4-aminophenyl)-N-methylpentanamide+(CH3)2NHTarget compound\text{N-(4-aminophenyl)-N-methylpentanamide} + (\text{CH}_3)_2\text{NH} \rightarrow \text{Target compound}

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) , with structural confirmation via:

  • ¹H-NMR: Peaks at δ 2.2–2.4 ppm (dimethylamino protons), δ 6.5–7.2 ppm (aromatic protons).

  • MS (ESI): Molecular ion peak at m/z 277 [M+H]⁺.

CompoundTargetIC₅₀ (μM)Selectivity (vs. MAO-A/B)
Tranylcypromine LSD122.4Low
Hybrid 19l LSD10.8High
EGFR inhibitor EGFR L858R/T790M0.002>100-fold vs. WT EGFR

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